4-Methoxy-N1-methylbenzene-1,3-diamine
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Overview
Description
4-Methoxy-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring methoxy and methylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N1-methylbenzene-1,3-diamine typically involves the nitration of 4-methoxyaniline followed by reduction and methylation steps. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions. Finally, the methylation of the amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N1-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-Methoxy-N1-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The methoxy and methylamine groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzene-1,2-diamine: Similar structure but with different substitution patterns.
4-Methoxybenzene-1,2-diamine: Lacks the methylamine group.
1,3-Benzenediamine, 4-methyl-: Similar core structure but different functional groups .
Uniqueness
4-Methoxy-N1-methylbenzene-1,3-diamine is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methoxy-1-N-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,9H2,1-2H3 |
InChI Key |
QMNPHRDXEFIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
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